molecular formula C19H20Cl2N2O5S B288670 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B288670
M. Wt: 459.3 g/mol
InChI Key: GRDZUQVGPJVUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BDP and belongs to the class of piperazine derivatives. The compound has been shown to possess a wide range of biological activities and has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of BDP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BDP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. BDP has also been shown to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP is its potent inhibitory effects on the growth and proliferation of cancer cells. It has also been shown to exhibit antiviral and anti-inflammatory properties. However, one of the limitations of BDP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on BDP. One area of interest is the development of new formulations of BDP that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of BDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of BDP and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of BDP involves the reaction of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields BDP as a white crystalline solid with a high degree of purity.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. BDP has also been shown to exhibit potent inhibitory effects on the growth of cancer cells in vitro and in vivo.

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine

Molecular Formula

C19H20Cl2N2O5S

Molecular Weight

459.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H20Cl2N2O5S/c1-26-17-9-15(21)19(10-14(17)20)29(24,25)23-6-4-22(5-7-23)11-13-2-3-16-18(8-13)28-12-27-16/h2-3,8-10H,4-7,11-12H2,1H3

InChI Key

GRDZUQVGPJVUJR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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